Cas no 2098079-66-2 (3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one)

3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring an azetidine scaffold with an azido functional group and a pyridinone moiety. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for click chemistry applications due to the reactive azido group. The presence of the carbonyl linker enhances its versatility in forming stable amide bonds, facilitating further derivatization. The methylpyridin-2(1H)-one component contributes to its potential bioactivity, making it useful in drug discovery and biochemical research. This compound is suitable for synthesizing targeted molecules with precision, offering researchers a reliable building block for developing novel therapeutics or probes.
3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one structure
2098079-66-2 structure
Product Name:3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
CAS No:2098079-66-2
MF:C10H11N5O2
MW:233.226640939713
CID:4774748
Update Time:2025-06-08

3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
    • 3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2-one
    • 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
    • Inchi: 1S/C10H11N5O2/c1-14-4-2-3-8(9(14)16)10(17)15-5-7(6-15)12-13-11/h2-4,7H,5-6H2,1H3
    • InChI Key: MEBSUCQSXBHRPH-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CN(C)C1=O)N1CC(C1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 233.09127461 g/mol
  • Monoisotopic Mass: 233.09127461 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55
  • Molecular Weight: 233.23

3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A213121-100mg
3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
2098079-66-2
100mg
$ 115.00 2022-06-08
TRC
A213121-500mg
3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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$ 435.00 2022-06-08
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3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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$ 680.00 2022-06-08
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F1907-3586-0.25g
3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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$423.0 2023-09-07
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$446.0 2023-09-07
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3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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F1907-3586-2.5g
3-(3-azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Additional information on 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Introduction to 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of innovative therapeutic agents. Among these, 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, with the CAS number 2098079-66-2, has emerged as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthetic pathways, and its relevance in contemporary research.

The molecular structure of 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one encompasses a pyridinone core substituted with an azidoazetidine moiety, which is a key feature contributing to its reactivity and utility in synthetic chemistry. The presence of the azido group (–N₃) introduces a high degree of functional diversity, enabling various chemical transformations that are invaluable in drug discovery processes. This compound has garnered attention for its role as an intermediate in the synthesis of more complex molecules, particularly in the development of novel bioactive agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, especially those incorporating nitrogen-containing heterocycles such as pyridinones. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural motif of 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one aligns well with this trend, as it combines the versatility of azetidine derivatives with the bioisosteric properties of pyridinone scaffolds.

The synthesis of 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key synthetic route typically begins with the preparation of the azidoazetidine precursor, followed by its carboxylation and subsequent methylation to introduce the desired substituents. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these synthetic steps, reflecting the ongoing advancements in synthetic methodologies.

One of the most compelling aspects of 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is its potential as a building block for designing novel drug candidates. The azido group can be readily converted into other functional groups through various chemical transformations, such as reduction to an amino group or substitution with alkyl or aryl groups. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop molecules with tailored biological activities.

In the realm of drug discovery, computational methods have become increasingly important for predicting the pharmacokinetic and pharmacodynamic properties of candidate compounds. Molecular modeling studies have been conducted on 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one to understand its interactions with biological targets. These studies have provided valuable insights into its binding affinity and potential side effects, aiding in the rational design of next-generation therapeutic agents.

The relevance of this compound is further underscored by its application in preclinical research. Several studies have demonstrated its efficacy in inhibiting specific enzymatic targets associated with various diseases. For instance, derivatives of this compound have shown promising results in inhibiting kinases involved in cancer progression. Such findings highlight its potential as a lead compound for further development into clinical trials.

The chemical biology community has also explored the use of 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one as a tool for studying enzyme mechanisms and pathways. Its unique reactivity allows researchers to probe biological processes at a molecular level, providing new insights into disease mechanisms and therapeutic strategies. This underscores the importance of well-characterized chemical tools in advancing our understanding of complex biological systems.

3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one appear promising, with ongoing research aimed at optimizing its synthetic pathways and exploring new applications. The integration of cutting-edge technologies such as machine learning and artificial intelligence is expected to further enhance drug discovery efforts by accelerating the identification and optimization of novel bioactive compounds. 3-(3-Azidoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, identified by its CAS number 2098079-66-2, represents a significant advancement in chemical biology and pharmaceutical sciences. Its unique structural features and versatile reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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